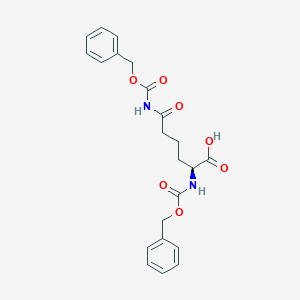

N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine

Übersicht

Beschreibung

N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of two benzyloxycarbonyl (Cbz) protecting groups attached to the nitrogen atoms of L-homoglutamine. This compound is often used in peptide synthesis and other chemical applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine typically involves the protection of the amino groups of L-homoglutamine with benzyloxycarbonyl groups. This can be achieved through the reaction of L-homoglutamine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine can undergo various chemical reactions, including:

Deprotection Reactions: Removal of the benzyloxycarbonyl groups using hydrogenation or acidic conditions.

Substitution Reactions: Replacement of the benzyloxycarbonyl groups with other protecting groups or functional groups.

Hydrolysis: Cleavage of the benzyloxycarbonyl groups in the presence of water and acid or base.

Common Reagents and Conditions

Hydrogenation: Palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.

Acidic Conditions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Basic Conditions: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Deprotected L-homoglutamine: Formed after the removal of benzyloxycarbonyl groups.

Substituted Derivatives: Formed by replacing the benzyloxycarbonyl groups with other functional groups.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine is primarily utilized in the synthesis of peptides due to its ability to protect amino groups during chemical reactions. The benzyloxycarbonyl (Z) group provides stability and facilitates the selective modification of peptides.

Applications in Peptide Synthesis:

- Protection Strategy : The Z group protects the amine functionality, allowing for sequential coupling reactions without interference from other functional groups.

- Facilitation of Solid-Phase Synthesis : It is commonly used in solid-phase peptide synthesis (SPPS), where it aids in the formation of complex peptide sequences.

Drug Development

The compound's role in drug development is significant, particularly in creating peptide-based therapeutics. Its structural features allow for modifications that can enhance the pharmacological properties of peptides.

Key Aspects:

- Bioactivity Enhancement : Modifications using this compound can lead to increased potency and selectivity of peptide drugs.

- Stability Improvement : The compound can contribute to the stability of peptides against enzymatic degradation, which is crucial for therapeutic efficacy.

Research Applications

This compound has been employed in various research contexts, including:

Case Studies:

- Protein Interaction Studies : Researchers have utilized this compound to investigate protein-ligand interactions, aiding in understanding biological processes at the molecular level.

- Enzyme Inhibition Research : It has been tested as a potential inhibitor for specific enzymes, providing insights into enzyme mechanisms and pathways.

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Peptide Synthesis | Protects amine groups during synthesis | Used in SPPS for complex peptide sequences |

| Drug Development | Enhances bioactivity and stability of peptides | Modifications for improved therapeutic peptides |

| Protein Interaction Studies | Investigates molecular interactions | Studies on ligand binding affinities |

| Enzyme Inhibition Research | Tests potential inhibitors for specific enzymes | Research on enzyme activity modulation |

Wirkmechanismus

The mechanism of action of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl groups protect the amino groups from unwanted reactions during chemical synthesis. Upon deprotection, the free amino groups can participate in various biochemical reactions, such as peptide bond formation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N2,N6-Bis(benzyloxycarbonyl)-L-lysine: Another amino acid derivative with similar protecting groups.

N2,N6-Bis(benzyloxycarbonyl)-L-ornithine: Similar structure but with a different amino acid backbone.

Uniqueness

N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine is unique due to its specific amino acid backbone and the presence of two benzyloxycarbonyl protecting groups. This combination provides stability and reactivity, making it suitable for various chemical and biological applications.

Biologische Aktivität

N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine is a synthetic derivative of L-homoglutamine, notable for its structural features and potential biological activities. This compound, characterized by the presence of two benzyloxycarbonyl groups at the nitrogen atoms in positions 2 and 6, has been the subject of various studies aimed at elucidating its biological properties and applications.

Chemical Structure and Properties

- Molecular Formula : C22H24N2O7

- Molecular Weight : 428.44 g/mol

The unique structure of this compound not only enhances its stability but also increases its reactivity compared to its parent compound, L-homoglutamine. The benzyloxycarbonyl groups provide steric hindrance, which can influence its interaction with biological molecules.

Biological Activities

This compound has been investigated for several biological activities, including:

- Drug Delivery Systems : Preliminary studies suggest that this compound may enhance the activity of small interfering RNA (siRNA) in targeted therapies, facilitating improved therapeutic outcomes in various diseases.

- Anti-inflammatory Properties : There are indications that it may possess anti-inflammatory effects, although detailed mechanisms remain to be fully elucidated.

- Enzyme Interaction : Interaction studies have focused on its binding affinity with specific enzymes and receptors. It may act as an inhibitor or modulator in certain biochemical pathways, which is crucial for therapeutic applications targeting diseases at a molecular level.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-Homoglutamine | Basic amino acid structure | Natural occurrence; lacks protective groups |

| N-Benzyloxycarbonyl-L-glutamine | One benzyloxycarbonyl group | Less steric hindrance compared to N2,N6-Bis... |

| N2,N6-Di-benzoyl-L-homoglutamine | Two benzoyl groups instead of benzyloxy | Different reactivity due to carbonyl vs. ether linkages |

| N2,N6-Bis(benzyloxycarbonyl)-L-glutamine | Similar protective groups | Differences in amino acid backbone |

This table highlights how this compound stands out due to its dual protective groups that enhance both stability and reactivity, making it particularly useful in synthetic and biological applications.

The biological activity of this compound can be attributed to its ability to interact with various targets within biological systems. Its structural resemblance to natural amino acids allows it to mimic certain biological functions while providing enhanced stability and bioavailability compared to native peptides.

Target Interactions

Research indicates that this compound may interact with key regulatory proteins involved in apoptosis and cell cycle regulation. For instance, studies have shown that peptidomimetic compounds similar to this compound can modulate the activity of p53, a critical tumor suppressor protein, thereby influencing cancer cell proliferation .

Case Studies and Research Findings

- Peptidomimetic Macrocycles : In vitro studies have demonstrated that peptidomimetic macrocycles incorporating similar structures exhibit improved anti-tumor efficacy against p53 positive tumor cell lines compared to their counterparts lacking these modifications. This suggests that compounds like this compound could be further developed for therapeutic applications in oncology .

- Caspase-3 Probes : The development of fluorescent probes based on similar synthetic strategies has shown promise in selectively visualizing caspase-3 activity, an important marker for apoptosis in cancer research. This highlights the potential utility of this compound derivatives in diagnostic applications as well .

Eigenschaften

IUPAC Name |

(2S)-6-oxo-2,6-bis(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O7/c25-19(24-22(29)31-15-17-10-5-2-6-11-17)13-7-12-18(20(26)27)23-21(28)30-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,23,28)(H,26,27)(H,24,25,29)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZGUCKHGQNWDY-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCC(=O)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551701 | |

| Record name | N~2~,N~6~-Bis[(benzyloxy)carbonyl]-6-oxo-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88462-80-0 | |

| Record name | N~2~,N~6~-Bis[(benzyloxy)carbonyl]-6-oxo-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.